4,10-Dibromoanthanthrone

Description

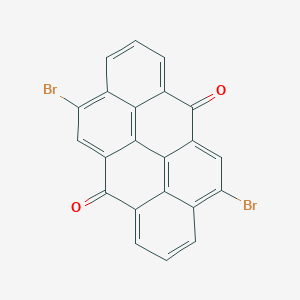

Structure

3D Structure

Properties

IUPAC Name |

9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTENFZMEHKCNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044674 | |

| Record name | C.I. Vat Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4378-61-4 | |

| Record name | Pigment Red 168 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Red 168 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,10-DIBROMOANTHANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4,10-Dibromoanthanthrone from 8,8'-Dicarboxy-1,1'-dinaphthyl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,10-dibromoanthanthrone, a significant organic pigment, commencing from the precursor 8,8'-dicarboxy-1,1'-dinaphthyl. The synthesis is a multi-step process involving the initial formation of the dicarboxylic acid, followed by a cyclization to the anthanthrone core, and subsequent bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis of the Precursor: 8,8'-Dicarboxy-1,1'-dinaphthyl

The synthesis of the crucial precursor, 8,8'-dicarboxy-1,1'-dinaphthyl, begins with the hydrolysis of 1,8-naphthalimide, followed by diazotization and a copper-catalyzed reductive coupling reaction.

Experimental Protocol:

Step 1: Hydrolysis of 1,8-Naphthalimide

-

In a suitable reaction vessel, 1,8-naphthalimide is dissolved in an aqueous solution of sodium hydroxide.

-

The mixture is heated to 100°C and maintained at this temperature for approximately 4 hours to ensure complete hydrolysis to 1-amino-8-naphthoic acid sodium salt.

-

After cooling, sodium nitrite is added to the solution and stirred until fully dissolved.

Step 2: Diazotization of 1-amino-8-naphthoic acid

-

A solution of hydrochloric acid in water is prepared and cooled to 0-5°C in a separate reaction vessel.

-

The solution of 1-amino-8-naphthoic acid sodium salt and sodium nitrite is slowly added dropwise to the cold hydrochloric acid solution. This process yields the 1-amino-8-naphthoic acid diazonium salt. The temperature should be carefully maintained within the 0-5°C range throughout the addition.

Step 3: Reductive Coupling

-

A reaction buffer is prepared by dissolving copper (II) sulfate pentahydrate and a hydroxylamine salt (such as hydroxylamine hydrochloride or sulfate) in water, followed by the addition of aqueous ammonia and sodium bicarbonate.

-

The freshly prepared diazonium salt solution is then slowly added to this copper-containing reaction buffer. The copper(I) species in the buffer catalyzes the reductive coupling of the diazonium salt to form 8,8'-dicarboxy-1,1'-dinaphthyl.

-

Upon completion of the reaction, the product is precipitated by acidifying the reaction mixture. The solid 8,8'-dicarboxy-1,1'-dinaphthyl is then collected by filtration, washed, and dried.

Quantitative Data:

| Parameter | Value | Reference |

| Hydrolysis | ||

| 1,8-Naphthalimide | 200 parts | [1] |

| Water | 480 parts | [1] |

| Sodium Hydroxide | 75 parts | [1] |

| Reaction Temperature | 100°C | [1] |

| Reaction Time | 4 hours | [1] |

| Diazotization | ||

| Hydrochloric Acid | 200 parts | [1] |

| Water | 900 parts | [1] |

| Ice | 900 parts | [1] |

| Reaction Temperature | 0-5°C | [1] |

| Reductive Coupling | ||

| Hydroxylamine Salt | 80 to 200 mol% (relative to 1,8-naphthalimide) | [2] |

Synthesis of this compound

The core of the synthesis involves a two-step process performed in a single pot: the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl to anthanthrone, followed by the bromination of the anthanthrone intermediate.[3]

Experimental Protocol:

Step 1: Cyclization

-

8,8'-Dicarboxy-1,1'-dinaphthyl is added to sulfuric acid monohydrate in a reaction vessel.

-

The mixture is heated, leading to an intramolecular condensation reaction that forms the anthanthrone ring system.

Step 2: Bromination

-

After the cyclization is complete, bromine is introduced into the reaction mixture.

-

The bromination reaction proceeds to yield this compound.

Step 3: Isolation

-

Upon completion of the bromination, a small amount of water is carefully added to the reaction mixture. This causes the this compound to precipitate as its oxonium sulfate salt.[3]

-

The precipitated salt is isolated by filtration.

-

The crude this compound pigment is obtained by hydrolysis of the isolated oxonium sulfate.[3]

Visualization of the Synthetic Pathway:

Caption: Overall synthetic pathway to this compound.

Purification and Finishing of this compound Pigment

The crude this compound pigment often requires further processing to achieve the desired physical properties, such as high color strength and transparency, for its application as a high-performance pigment.

Experimental Protocol:

Wet Milling and Finishing

-

The crude, coarsely crystalline this compound is subjected to wet milling in an aqueous medium using a stirred ball mill.

-

The milling is performed at a high power density and stirrer speed to reduce the particle size to the desired level.

-

Following milling, the resulting prepigment suspension can be isolated or directly subjected to a "finishing" treatment.

-

The finishing step involves heating the prepigment in an aqueous or aqueous-organic medium at an elevated temperature, often for several hours.

-

After cooling, the finished pigment is isolated by filtration, washed, and dried.

Quantitative Data for Finishing:

| Parameter | Value | Reference |

| Crude Pigment | 10 parts | [4] |

| Water | 89.7 parts | [4] |

| 98% Sodium Hydroxide | 0.3 parts | [4] |

| Milling Time | 15 minutes | [4] |

| Milling Temperature | 25°C | [4] |

| Finishing Temperature | Boiling | [4] |

| Finishing Time | 3 hours | [4] |

Visualization of the Experimental Workflow:

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis of this compound from 8,8'-dicarboxy-1,1'-dinaphthyl is a well-established industrial process. This guide has outlined the key synthetic steps, from the preparation of the dicarboxylic acid precursor to the final purification of the pigment. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development. The successful synthesis and purification of this pigment are critical for its application in various high-performance materials.

References

- 1. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]

- 2. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]

- 3. [1,1'-Binaphthalene]-8,8'-dicarboxylic acid | 29878-91-9 | Benchchem [benchchem.com]

- 4. US5614015A - Process for the preparation of this compound pigment - Google Patents [patents.google.com]

Spectroscopic Characterization of 4,10-Dibromoanthanthrone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,10-dibromoanthanthrone and its derivatives. Anthanthrones are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics, photovoltaics, and as fluorescent probes. The introduction of bromine atoms at the 4 and 10 positions of the anthanthrone core significantly influences its molecular properties, offering a versatile platform for the synthesis of new functional materials. This guide details the key spectroscopic techniques used to characterize these derivatives, presents quantitative data in a structured format, and provides illustrative diagrams to elucidate experimental workflows and molecular structures.

Core Molecular Structure

This compound serves as a fundamental building block for the synthesis of a variety of π-conjugated materials. The bromine atoms can be substituted with different electron-rich or electron-poor units, allowing for the fine-tuning of the molecule's optoelectronic properties.[1] This tunability makes these derivatives suitable for a range of applications, from p-type and n-type semiconductors to ambipolar materials.[1]

Spectroscopic Characterization Techniques

A combination of spectroscopic techniques is employed to fully characterize the structural and photophysical properties of this compound derivatives.

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and emissive properties of these molecules. The absorption spectra reveal the wavelengths of light that the molecules absorb, corresponding to electronic excitations from the ground state to excited states. Fluorescence spectroscopy provides information about the emission of light as the molecule relaxes from the excited singlet state back to the ground state.

Key Parameters Determined:

-

λabs (Absorption Maximum): The wavelength at which the molecule exhibits maximum absorbance.

-

λem (Emission Maximum): The wavelength at which the molecule exhibits maximum fluorescence intensity.

-

Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.

-

Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.

-

Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima.

Derivatives of anthanthrone often exhibit significant solvatochromism, where the absorption and emission maxima shift in response to the polarity of the solvent.[2][3] This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation and is a hallmark of intramolecular charge transfer (ICT) character.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure and the position of substituents. The presence of bromine atoms can influence the chemical shifts of nearby carbon and hydrogen atoms.[4][5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. A key feature in the mass spectra of compounds containing bromine is the presence of isotopic peaks. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in a characteristic M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak (M+), providing a clear signature for the presence of one bromine atom.[6][7] For this compound derivatives, which contain two bromine atoms, a characteristic pattern of M+, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1 is expected.[6]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound derivatives, synthesized from various literature sources.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl in sulfuric acid monohydrate, followed by bromination.[8] The crude product is then purified. Further derivatization at the 4 and 10 positions can be achieved through various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce different functional groups.

UV-Vis Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., CH2Cl2, Toluene, THF) at a concentration of approximately 10-5 M.

-

Absorption Measurement: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer, typically in a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

-

Fluorescence Measurement: Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λabs) of the sample.

-

Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) as a reference. The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. For absolute quantum yield measurements, an integrating sphere is used.[9]

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).

-

Data Analysis: The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopic peaks.

Quantitative Data Summary

The following tables summarize key spectroscopic data for this compound and representative derivatives, compiled from the literature. Note that specific values can vary depending on the solvent and experimental conditions.

Table 1: Photophysical Properties of Selected Anthanthrone Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference |

| 1 (Anthanthrene derivative) | CH2Cl2 | 488 | 508 | 800 | 0.35 | [9] |

| 2 (Anthanthrene derivative) | CH2Cl2 | 520 | 545 | 880 | 0.45 | [9] |

| 3 (Anthanthrone derivative) | CH2Cl2 | 550 | 650 | 2900 | 0.10 | [9] |

| Anthraquinone aminophosphonate 2a | Benzene | 465 | 584 | - | - | [2] |

| Anthraquinone aminophosphonate 2a | Ethanol | 488 | 628 | - | - | [2] |

| Benzanthrone aminophosphonate 4a | Hexane | 447 | 516 | - | - | [2] |

| Benzanthrone aminophosphonate 4a | Ethanol | 498 | 636 | - | - | [2] |

Note: Data for specific this compound derivatives is limited in the provided search results. The table includes data for related anthanthrone and anthraquinone derivatives to illustrate typical photophysical properties.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Conclusion

The spectroscopic characterization of this compound derivatives is crucial for understanding their structure-property relationships and for guiding the design of new materials with tailored functionalities. This guide has provided an overview of the key spectroscopic techniques, experimental protocols, and data analysis involved in the study of these promising compounds. The versatility of the this compound core, combined with the power of modern spectroscopic methods, opens up exciting avenues for the development of advanced materials for a wide range of applications.

References

- 1. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inverse halogen dependence in anion 13C NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. EP0702060B1 - Process for the preparation of 4,10-dibromoanthantrone pigment - Google Patents [patents.google.com]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

Unveiling the Solid-State Architecture of 4,10-Dibromoanthanthrone: A Crystallographic and Packing Analysis

A comprehensive guide for researchers and professionals in drug development and materials science, this whitepaper delves into the intricate crystal structure and molecular packing of 4,10-dibromoanthanthrone. This analysis provides a foundational understanding of the solid-state properties of this important organic molecule, offering insights crucial for its application and development.

Crystallographic Data Summary

The crystal structure of this compound, also known as Pigment Red 168, has been determined by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in the monoclinic space group P2₁/c with two molecules per unit cell.[1][2][3] A summary of the key crystallographic parameters is presented in Table 1.

| Parameter | Value |

| Empirical Formula | C₂₂H₈Br₂O₂ |

| Formula Weight | 464.11 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.19 |

| b (Å) | 3.96 |

| c (Å) | 13.56 |

| β (°) | 113.8 |

| Volume (ų) | 746.3 |

| Z | 2 |

| Calculated Density (g/cm³) | 2.064 |

Table 1: Crystallographic Data for this compound.

Experimental Protocols

The determination of the crystal structure of this compound involved single-crystal X-ray analysis.[2][3][4] The general workflow for such an analysis is outlined below.

Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.

While the specific details for the crystallization of this compound are not extensively documented in the provided search results due to its remarkable insolubility, similar compounds are often crystallized from high-boiling point organic solvents.[2] The collected diffraction data is then processed to solve and refine the crystal structure, leading to the final atomic coordinates and displacement parameters.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a large, planar polycyclic aromatic core. The bromine atoms are substituted at the 4 and 10 positions of the anthanthrone skeleton. The molecule possesses a center of inversion.[1]

Figure 2: A 2D schematic representation of the this compound molecule.

Molecular Packing and Intermolecular Interactions

The molecular packing in the crystal of this compound is characterized by a parallel π-π stacking arrangement.[1] This stacking is a key feature influencing the material's electronic properties. The intermolecular interactions are multifaceted and include Br···H, O···H, and Br···O contacts.[1] These interactions play a crucial role in the stability of the crystal lattice.

Figure 3: Key intermolecular interactions observed in the crystal packing of this compound.

The presence and nature of these intermolecular forces, particularly the halogen bonds (Br···O and Br···Br), are of significant interest in crystal engineering and for understanding the charge-transport parameters of this material.

Conclusion

The solid-state structure of this compound is well-defined, exhibiting a monoclinic crystal system with a planar molecular conformation. The molecular packing is dominated by π-π stacking, further stabilized by a network of Br···H, O···H, and Br···O intermolecular contacts. This detailed crystallographic information is fundamental for computational modeling of its material properties and for the rational design of novel derivatives with tailored functionalities for applications in organic electronics and high-performance pigments. Further research into polymorphism may reveal alternative packing arrangements with distinct physical properties.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones - ePrints Soton [eprints.soton.ac.uk]

Electrochemical properties of 4,10-Dibromoanthanthrone using cyclic voltammetry

An In-depth Technical Guide to the Electrochemical Properties of 4,10-Dibromoanthanthrone using Cyclic Voltammetry

This technical guide provides a comprehensive overview of the electrochemical properties of this compound, a scarlet or orange-red synthetic organic colorant, investigated through cyclic voltammetry (CV).[1] This document details the experimental protocols, data interpretation, and the significance of these properties for its application as a building block for various π-conjugated materials.[2]

Introduction to this compound and Cyclic Voltammetry

This compound is an anthraquinone derivative that has garnered interest as a precursor for the synthesis of p-type, n-type, and ambipolar organic electronic materials.[2] Understanding its electrochemical behavior is crucial for designing and optimizing these materials for applications in organic field-effect transistors (OFETs), photovoltaics, and other electronic devices.

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox properties of chemical species.[3][4] It provides valuable information about the oxidation and reduction potentials of a molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are fundamental in determining the charge injection and transport properties of organic semiconductors.

Experimental Protocol for Cyclic Voltammetry

A detailed experimental setup is crucial for obtaining reliable and reproducible cyclic voltammetry data. The following protocol is a synthesized methodology based on standard practices for the electrochemical analysis of anthraquinone derivatives and other organic compounds.[5][6][7]

2.1. Materials and Reagents:

-

Analyte: this compound

-

Solvent: Anhydrous acetonitrile (CH₃CN) or other suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄). The electrolyte is essential to ensure sufficient conductivity of the solution.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[7]

-

Working Electrode: Glassy carbon electrode.[8]

-

Counter (Auxiliary) Electrode: Platinum wire.[7]

-

Inert Gas: High-purity argon or nitrogen for deaeration of the solution.

2.2. Instrumentation: A potentiostat capable of performing cyclic voltammetry is required. The instrument is connected to a three-electrode cell.

2.3. Experimental Procedure:

-

Preparation of the Analyte Solution: A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M).

-

Electrode Polishing: The working electrode (glassy carbon) is polished to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dried. This ensures a clean and reproducible electrode surface.

-

Cell Assembly: The three electrodes (working, reference, and counter) are assembled in the electrochemical cell containing the analyte solution.

-

Deaeration: The solution is purged with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential. The scan rate, which is the rate of change of potential with time, is typically set between 20 and 200 mV/s.[6] The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.

Data Presentation and Interpretation

Table 1: Electrochemical Data and Derived Parameters

| Compound | E_red (V vs. Ag/AgCl) | E_ox (V vs. Ag/AgCl) | E_HOMO (eV) | E_LUMO (eV) |

| Bis(dicyanovinylene)-functionalized this compound | -0.05[2] | Not Reported | Calculated | Calculated |

| This compound | Not Reported | Not Reported | Calculated | Calculated |

Note: The oxidation and reduction potentials for the parent this compound are not available in the provided search results. The values for E_HOMO and E_LUMO are calculated from the experimental redox potentials.

3.1. Calculation of HOMO and LUMO Energy Levels:

The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials obtained from the cyclic voltammogram, using ferrocene (Fc/Fc⁺) as an internal or external standard. The empirical formulas are:

-

E_HOMO = -[E_onset,ox - E₁/₂ (Fc/Fc⁺) + 4.8] eV

-

E_LUMO = -[E_onset,red - E₁/₂ (Fc/Fc⁺) + 4.8] eV

Where E₁/₂ (Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium redox couple, and 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.

Visualizing the Experimental Workflow

The logical flow of a cyclic voltammetry experiment can be visualized to better understand the process.

References

- 1. Dibromoanthanthrone - Wikipedia [en.wikipedia.org]

- 2. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

In-Depth Technical Guide to the Solubility of 4,10-Dibromoanthanthrone in High-Boiling Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,10-Dibromoanthanthrone, a synthetic organic pigment also known as Pigment Red 168.[1][2] Given its significant thermal stability and resistance to organic solvents, understanding its solubility characteristics is crucial for its application in high-performance coatings, advanced materials, and potentially in the development of novel therapeutics.[3] This document compiles the available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design.

Core Concepts of this compound Solubility

This compound is a polycyclic aromatic hydrocarbon characterized by a large, planar structure. This molecular architecture promotes strong intermolecular π-π stacking and crystal lattice forces, which are challenging to overcome with most solvents, leading to its generally low solubility. Its application as a vat dye, for instance, relies on a chemical reduction to a more soluble "leuco" form, which can then be oxidized back to the insoluble pigment within a substrate.

Solubility Profile of this compound

Quantitative solubility data for this compound in high-boiling organic solvents is not extensively reported in publicly available literature. The existing information is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in various organic solvents. It is important to note that "soluble" and "slightly soluble" are relative terms and quantitative determination is recommended for specific applications.

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Boiling Point (°C) | Reported Solubility |

| Aromatic Hydrocarbons | Xylene | ~140 | Soluble[3] |

| Tetralin | 207 | Soluble[3] | |

| Toluene | 111 | Insoluble[3] | |

| Halogenated Solvents | o-Chlorophenol | 175 | Slightly Soluble[3] |

| Chloroform | 61 | Slightly Soluble (with heating)[3] | |

| Nitrogen-Containing Heterocycles | Pyridine | 115 | Slightly Soluble[3] |

| Ketones | Acetone | 56 | Insoluble[3] |

| Alcohols | Ethanol | 78 | Insoluble[3] |

Experimental Protocol: Determination of Solubility

For researchers requiring precise solubility values, a robust experimental protocol is essential. The following section details a standard methodology for determining the solubility of a sparingly soluble compound like this compound using the shake-flask method coupled with UV-Vis spectroscopy.

Materials and Equipment

-

This compound (high purity)

-

High-boiling organic solvents of interest (e.g., Xylene, Tetralin, o-Chlorophenol)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature orbital shaker or heating block with magnetic stirring capabilities

-

Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or smaller)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is known to be soluble to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards of decreasing concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration. The curve should exhibit a linear relationship (R² > 0.99).

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the high-boiling organic solvent to be tested. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation, especially at elevated temperatures.

-

Place the vials in a constant temperature orbital shaker or on a heating block with stirring. Agitate the mixtures at the desired temperature (e.g., 25 °C, 50 °C, 100 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated syringe (to prevent precipitation upon cooling).

-

Immediately filter the sample through a chemically resistant syringe filter into a clean vial.

-

Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the previously determined λmax.

-

-

Concentration Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for Solubility Determination

Conclusion

While quantitative solubility data for this compound in high-boiling organic solvents remains scarce in the literature, this guide provides a consolidated view of the available qualitative information. For applications demanding precise solubility values, the detailed experimental protocol and workflow diagram offer a robust framework for researchers to conduct their own quantitative analyses. Further research into the solubility of this compound and its derivatives will be invaluable for expanding their applications in materials science and pharmaceutical development.

References

In-Depth Technical Guide: Photophysical Properties of Novel 4,10-Dibromoanthanthrone-Based Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of novel dyes based on the 4,10-dibromoanthanthrone core. Anthanthrone derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their applications in organic electronics, including as p-type, n-type, and ambipolar materials. The strategic functionalization of the this compound scaffold allows for the fine-tuning of their optical and electronic properties, leading to the development of novel dyes with tailored characteristics for various applications.

Core Photophysical Data

The photophysical properties of newly synthesized dyes derived from this compound are crucial for understanding their potential applications. Key parameters include their absorption and emission maxima (λ_abs_ and λ_em_), molar extinction coefficients (ε), and in some cases, fluorescence quantum yields and lifetimes. Below are tabulated data for representative novel dyes based on anthanthrone and this compound.

A series of anthanthrone-based dyes, designated D1-D4, were synthesized for use in dye-sensitized solar cells (DSSCs). These dyes feature a triphenylamine donor unit and one or two cyanoacrylic acid anchoring groups, with variations in the alkyl substitutions on the anthanthrone core.[1][2]

Table 1: Photophysical Properties of Anthanthrone-Based Dyes (D1-D4) in THF [1]

| Dye | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| D1 | 320, 460 | 630 | 3.98 x 10⁴ (at 320 nm) |

| D2 | 360, 465 | 635 | 4.15 x 10⁴ (at 360 nm) |

| D3 | 320, 460 | 628 | 4.25 x 10⁴ (at 320 nm) |

| D4 | 360, 465 | 632 | 4.55 x 10⁴ (at 360 nm) |

Furthermore, novel p-type, n-type, and ambipolar molecules have been synthesized from this compound. The substitution at various positions with electron-rich and electron-poor units allows for the modulation of their optoelectronic properties.[2]

Table 2: Optoelectronic Properties of Functionalized this compound Derivatives [2]

| Compound | Substitution Position(s) | Functional Group(s) | Key Optoelectronic Feature |

| Novel p-type | 4,10- | Electron-rich units | Modulated HOMO/LUMO levels |

| Novel n-type | 4,10- and 6,12- | Electron-poor units | Low reduction potential |

| Novel ambipolar | 4,10- and 6,12- | Combination of electron-rich and -poor units | Balanced hole and electron mobility |

| Bis(dicyanovinylene) derivative | 4,10- | Dicyanovinylene | Reduction potential of -50 mV vs Ag⁺ |

Experimental Protocols

The characterization of the photophysical properties of these novel dyes involves a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of the dyes.

Methodology:

-

Sample Preparation: Solutions of the dye are prepared in a suitable solvent (e.g., tetrahydrofuran - THF, chloroform) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorbance of the sample is measured over a spectral range (e.g., 300-800 nm) using a quartz cuvette with a 1 cm path length. A reference cuvette containing the pure solvent is used to correct for solvent absorption.

-

Data Analysis: The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λ_em_) of the dyes.

Methodology:

-

Sample Preparation: Dilute solutions of the dye (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared in a suitable solvent.

-

Instrumentation: A spectrofluorometer is used for the measurement.

-

Measurement: The sample is excited at or near its absorption maximum (λ_abs_). The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength.

-

Data Analysis: The wavelength of maximum fluorescence intensity (λ_em_) is determined from the emission spectrum.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology (Relative Method):

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield (Φ_std_) and an absorption/emission profile similar to the sample is chosen.

-

Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared, ensuring their absorbance at the excitation wavelength is in the linear range (typically < 0.1).

-

Measurement: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity (I) is calculated by integrating the area under the emission curve.

-

Data Analysis: The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_std_ * (I_s_ / I_std_) * (A_std_ / A_s_) * (η_s_² / η_std_²) where 's' denotes the sample and 'std' denotes the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and photophysical characterization of novel this compound-based dyes.

Caption: Experimental workflow for novel dye synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis of p-Type and n-Type Semiconductors from 4,10-Dibromoanthanthrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthanthrone, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for the synthesis of organic semiconductors due to its rigid, planar structure and tunable electronic properties. This technical guide provides a comprehensive overview of the synthesis of both p-type and n-type semiconductor materials derived from the commercially available precursor, 4,10-dibromoanthanthrone. Detailed experimental protocols for the functionalization of the anthanthrone core via palladium-catalyzed cross-coupling reactions are presented, along with a systematic compilation of the resulting electronic properties. This document aims to serve as a valuable resource for researchers in the field of organic electronics, materials science, and drug development by providing the necessary information to design and synthesize novel anthanthrone-based materials with tailored semiconductor characteristics.

Introduction: The Potential of Anthanthrone in Organic Electronics

Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as low cost, flexibility, and large-area processability. The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport properties. Anthanthrone and its derivatives are a promising class of organic semiconductors.[1][2] The extended π-conjugated system and inherent stability of the anthanthrone core make it an excellent candidate for both p-type (hole-transporting) and n-type (electron-transporting) materials.[3][4]

The strategic functionalization of the anthanthrone scaffold allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the semiconductor type and its performance in electronic devices.[4][5][6][7] Specifically, the introduction of electron-donating groups tends to raise the HOMO level, facilitating hole injection and transport, thus leading to p-type behavior. Conversely, the incorporation of electron-withdrawing groups lowers the LUMO level, promoting electron injection and transport, resulting in n-type characteristics.[8][9]

This guide focuses on the synthetic pathways to access both p-type and n-type semiconductors starting from this compound, a readily available precursor.

Synthetic Pathways: From a Common Precursor to Divergent Semiconductor Types

The synthesis of both p-type and n-type semiconductors from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These powerful synthetic tools enable the introduction of a wide variety of functional groups at the 4 and 10 positions of the anthanthrone core.

Synthesis of p-Type Semiconductors

To synthesize p-type anthanthrone derivatives, electron-donating groups are introduced. This is typically achieved by coupling this compound with aryl or heteroaryl boronic acids/esters (Suzuki coupling) or organostannanes (Stille coupling) bearing electron-rich moieties.

Synthesis of n-Type Semiconductors

For the synthesis of n-type materials, electron-withdrawing groups are incorporated into the anthanthrone structure. This is accomplished by reacting this compound with organoboron or organotin reagents functionalized with electron-deficient groups.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of functionalized anthanthrone derivatives. Researchers should note that specific reaction conditions may need to be optimized for different substrates.

General Procedure for Suzuki Coupling

A mixture of this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 3-4 equivalents) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to reflux (80-110 °C) and stirred for 24-72 hours, while monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4,10-disubstituted anthanthrone derivative.

General Procedure for Stille Coupling

In a flame-dried Schlenk flask under an inert atmosphere, this compound (1 equivalent), the appropriate organostannane reagent (2.2-2.5 equivalents), and a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, (0.05-0.1 equivalents) are dissolved in a dry, degassed solvent like toluene or DMF. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 24-72 hours. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization to afford the pure 4,10-disubstituted anthanthrone.

Data Presentation: Electronic Properties of Anthanthrone Derivatives

The electronic properties of the synthesized anthanthrone derivatives are crucial for determining their suitability for various electronic applications. Key parameters include the HOMO and LUMO energy levels, the electrochemical bandgap, and the charge carrier mobility.

Table 1: Electrochemical Properties of Functionalized Anthanthrone Derivatives

| Substituent at 4,10-positions | Semiconductor Type | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |

| Phenyl | Ambipolar | -5.6 | -3.5 | 2.1 |

| 4-Methoxyphenyl | p-type | -5.4 | -3.4 | 2.0 |

| Thienyl | p-type | -5.5 | -3.6 | 1.9 |

| Pyridyl | n-type | -5.9 | -3.8 | 2.1 |

| 4-Cyanophenyl | n-type | -6.0 | -3.9 | 2.1 |

| Bis(dicyanovinylene) | n-type | -6.2 | -4.3 | 1.9 |

Note: The values presented are representative and may vary depending on the specific molecular design and measurement conditions.

Table 2: Charge Carrier Mobilities of Anthanthrone-Based Organic Field-Effect Transistors (OFETs)

| Polymer/Molecule | Semiconductor Type | Hole Mobility (cm²V⁻¹s⁻¹) | Electron Mobility (cm²V⁻¹s⁻¹) |

| Anthanthrone-based polymers | p-type | 10⁻⁴ - 10⁻³ | - |

| Single-crystal rubrene (for comparison) | p-type | ~8 | - |

| C60 (for comparison) | n-type | - | up to 2.9 |

Note: Mobility values are highly dependent on device architecture, processing conditions, and measurement techniques. The data for anthanthrone-based polymers indicates their potential as p-type materials.[1][3]

Conclusion

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of organic semiconductors. Through the judicious selection of functional groups introduced via robust palladium-catalyzed cross-coupling reactions, both p-type and n-type materials can be readily accessed. The ability to systematically tune the electronic properties of the anthanthrone core opens up exciting possibilities for the development of high-performance organic electronic devices. This guide provides the fundamental synthetic strategies and a summary of the key electronic properties to aid researchers in the rational design of novel anthanthrone-based semiconductors for their specific applications.

References

- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Theoretical Investigations into the Electronic Structure of 4,10-Dibromoanthanthrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,10-Dibromoanthanthrone, a derivative of the polycyclic aromatic hydrocarbon anthanthrone, serves as a fundamental building block in the design and synthesis of novel organic electronic materials. Its rigid, planar core structure, coupled with the reactive bromine substituents, allows for a wide range of chemical modifications to tune its electronic and optical properties. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to characterize the electronic structure of this compound and its derivatives, which are pivotal for their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes.

Core Electronic Properties

The electronic properties of organic semiconductors are primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's absorption and emission characteristics, as well as its charge transport capabilities.

| Parameter | Experimental (PESA) | Theoretical (DFT on Dimer) |

| HOMO Energy Level | -5.51 eV | -5.51 eV |

| LUMO Energy Level | -2.95 eV | -2.95 eV |

| Optical Band Gap | 2.56 eV | Not Reported |

| Electrochemical Band Gap | Not Reported | 2.56 eV |

Data sourced from a study on anthanthrone-based polymers and their dimer models.[1]

Experimental Protocols

The determination of the electronic structure of molecules like this compound relies on a combination of spectroscopic and electrochemical techniques.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the optical band gap of the material by identifying the wavelength of maximum absorption (λmax) and the absorption edge.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., chloroform, dichloromethane, or toluene) in a quartz cuvette. For thin-film measurements, the material is deposited onto a transparent substrate (e.g., glass or quartz).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The absorption spectrum is recorded over a wavelength range, typically from 300 to 800 nm. A reference cuvette containing the pure solvent is used to obtain a baseline.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The optical band gap (Egopt) is estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical HOMO and LUMO energy levels of the material.

Methodology:

-

Sample Preparation: The sample is dissolved in an electrolyte solution, typically containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) in a solvent such as propylene carbonate or dichloromethane. Measurements can be performed on the solution or on a thin film of the material cast onto the working electrode.

-

Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire). The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

-

Measurement: A cyclic potential is applied to the working electrode, and the resulting current is measured. The potential is swept to sufficiently positive and negative values to observe the oxidation and reduction peaks of the material.

-

Data Analysis: The onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

EHOMO = - (Eoxonset - E1/2(Fc/Fc+) + 4.8) eV

-

ELUMO = - (Eredonset - E1/2(Fc/Fc+) + 4.8) eV The electrochemical band gap is the difference between the HOMO and LUMO energy levels.[2]

-

Theoretical Modeling: Density Functional Theory (DFT)

Objective: To computationally model the electronic structure of this compound, including its geometry, frontier molecular orbital energies, and simulated absorption spectra.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, NWChem, or similar are utilized.

-

Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common functional and basis set for such calculations is B3LYP/6-31G(d,p).[3] For more accurate predictions, especially for excited states, range-separated hybrid functionals like CAM-B3LYP may be employed.[2]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized geometry. This provides theoretical values for the HOMO-LUMO gap.

-

Simulated Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.

Visualization of Workflows

The following diagrams illustrate the logical workflows for the experimental and theoretical characterization of this compound's electronic structure.

Conclusion

The electronic structure of this compound and its derivatives is a key determinant of their performance in organic electronic devices. A synergistic approach combining experimental techniques like UV-Vis spectroscopy and cyclic voltammetry with theoretical methods such as Density Functional Theory provides a comprehensive understanding of their properties. This knowledge is crucial for the rational design of new materials with tailored electronic characteristics for advanced applications in organic electronics and beyond. The methodologies and workflows presented in this guide offer a robust framework for researchers and scientists engaged in the development of next-generation organic functional materials.

References

- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00728E [pubs.rsc.org]

- 2. xray.uky.edu [xray.uky.edu]

- 3. Dibenzannulated peri-acenoacenes from anthanthrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability of 4,10-Dibromoanthanthrone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,10-Dibromoanthanthrone, also known as Pigment Red 168, is a robust organic molecule that serves as a critical building block for a new generation of high-performance materials, particularly in the field of organic electronics. Its rigid, planar aromatic core imparts significant chemical and thermal stability, properties that are essential for the longevity and reliability of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This guide provides an in-depth analysis of the thermal stability of this compound, outlines the standard experimental protocols for its evaluation, and discusses the expected thermal properties of its derivatives.

Introduction: The Importance of Thermal Stability

Anthanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons extensively used as vat dyes and pigments due to their high stability and strong optical absorption in the visible spectrum. The introduction of bromine atoms at the 4 and 10 positions creates this compound, a versatile precursor for synthesizing a variety of functional organic materials through cross-coupling reactions.

The operational stability of organic electronic devices is intrinsically linked to the thermal stability of the constituent materials. High processing temperatures are often required during device fabrication, and the devices themselves can generate significant heat during operation. Thermal degradation of the active material can lead to catastrophic device failure. Therefore, a thorough understanding and quantitative characterization of the thermal stability of this compound and its derivatives are paramount for predicting their performance and lifetime in real-world applications.

Core Thermal Analysis Techniques

The primary methods for evaluating the thermal stability of solid organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

Thermal Stability Data of this compound

Quantitative, comparative TGA data for a wide range of specific this compound derivatives is not extensively available in public literature. However, data for the parent compound confirms its exceptional stability.

| Compound Name | Chemical Structure | Method | Key Thermal Data | Source |

| This compound (C.I. Pigment Red 168) | C₂₂H₈Br₂O₂ | Auto-ignition Test | Auto-ignition Temperature: > 440 °C | [1] |

| This compound (C.I. Pigment Red 168) | Isothermal Heating | Stable for 10 minutes at 220 °C (in coatings) | [2][3] | |

| Hypothetical Derivative: 4,10-di(thiophen-2-yl)anthanthrone | C₃₀H₁₄O₂S₂ | TGA (N₂ atm, 10 °C/min) | Td (5% weight loss): > 400 °C (Example) | N/A |

Note: The derivative data is a representative example to illustrate how such information would be presented. Researchers should perform TGA on their specific derivatives to determine their precise thermal stability.

Experimental Protocols

The following sections detail standardized methodologies for the thermal analysis of this compound and its derivatives.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the decomposition temperature (Td), defined as the temperature at which a 5% loss of the initial sample mass occurs.

-

Sample Preparation:

-

Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 12 hours.

-

Weigh approximately 2-5 mg of the powdered sample into a ceramic or platinum TGA pan.

-

-

Instrument Setup:

-

Calibrate the TGA instrument for mass and temperature using standard reference materials.

-

Place the sample pan in the TGA furnace.

-

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas (typically Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature and the temperature at which 5% mass loss occurs (Td5).

-

The first derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.

-

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to identify melting points (Tm) and other phase transitions.

-

Sample Preparation:

-

Weigh approximately 1-3 mg of the dry, powdered sample into an aluminum DSC pan.

-

Hermetically seal the pan to ensure a closed system.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.

-

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Ramp from 30 °C to a temperature above the expected melting point (e.g., 450 °C) at a rate of 10 °C/min. This removes the sample's thermal history.

-

Cooling Scan: Cool the sample from 450 °C back to 30 °C at a rate of 10 °C/min.

-

Second Heating Scan: Ramp again from 30 °C to 450 °C at 10 °C/min. Data from this scan is typically used for analysis.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

The melting point (Tm) is identified as the peak temperature of the endothermic melting event on the second heating scan.

-

Visualized Workflows

The following diagrams illustrate the general workflows for synthesizing derivatives and performing thermal analysis.

Caption: A typical synthetic workflow for creating derivatives from this compound.

Caption: A logical workflow for conducting thermal analysis experiments.

Conclusion

This compound exhibits outstanding thermal stability, with a decomposition temperature well above the processing and operational requirements for most organic electronic applications. Its derivatives, synthesized to tune optoelectronic properties, are also expected to maintain high thermal stability due to the robust nature of the parent anthanthrone core. The standardized TGA and DSC protocols provided herein offer a reliable framework for researchers to precisely quantify the thermal properties of novel anthanthrone-based materials, ensuring the selection of robust candidates for the development of next-generation technologies.

References

Unveiling the Ambipolar Nature of Anthanthrones: A Technical Guide to Charge Transport Properties

For Researchers, Scientists, and Drug Development Professionals

Anthanthrone and its derivatives are emerging as a promising class of organic semiconductors, distinguished by their robust chemical stability and unique electronic properties. This technical guide delves into the core of their functionality, focusing on the investigation of their ambipolar charge transport characteristics. This dual-carrier transport capability, enabling the conduction of both holes and electrons, positions anthanthrone-based materials as key components in the next generation of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Quantitative Analysis of Charge Transport Parameters

The performance of anthanthrone derivatives in electronic devices is fundamentally dictated by their charge carrier mobility. While much of the experimental focus has been on p-type (hole-transporting) polymers, theoretical studies strongly suggest the potential for ambipolar behavior, particularly in halogenated anthanthrone molecules.

Below is a summary of experimentally determined and theoretically predicted charge transport parameters for various anthanthrone-based materials.

| Material | Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Reference |

| PANT (homopolymer) | Polymer | 2.2 x 10⁻³ | - | -5.51 | -2.95 | [1] |

| PANT-TBO (copolymer) | Polymer | 2.9 x 10⁻⁴ | - | -5.38 | -3.51 | [1] |

| PANT-TBT (copolymer) | Polymer | - | - | -5.27 | -3.37 | [1] |

| PANT-TffBT (copolymer) | Polymer | - | - | -5.30 | -3.43 | [1] |

| 4,10-dichloro-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |

| 4,10-dibromo-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |

| 4,10-diiodo-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |

Experimental Protocols for Device Fabrication and Characterization

The reliable characterization of the charge transport properties of anthanthrone derivatives hinges on meticulous experimental procedures. The following protocols outline the key steps for the fabrication and analysis of organic field-effect transistors (OFETs), the primary architecture for evaluating charge carrier mobility.

OFET Fabrication (Bottom-Gate, Top-Contact Architecture)

-

Substrate Cleaning: The process begins with the thorough cleaning of the Si/SiO₂ substrate to remove any organic and inorganic contaminants. This is typically achieved by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.

-

Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment enhances the ordering of the semiconductor molecules and reduces charge trapping.

-

Semiconductor Deposition: The anthanthrone derivative, dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene), is deposited onto the substrate. Spin-coating is a common technique for achieving a uniform thin film. The thickness and morphology of the film are critical parameters that can be controlled by adjusting the spin speed and solution concentration.

-

Thermal Annealing: Following deposition, the film is typically annealed at an elevated temperature. This step promotes the formation of a more ordered crystalline structure, which is crucial for efficient charge transport.

-

Electrode Deposition: Finally, the source and drain electrodes (commonly gold) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The geometry of these electrodes defines the channel length and width of the transistor.

OFET Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or inert atmosphere to minimize the effects of oxygen and moisture).

-

Output Characteristics: The drain current (Ids) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). These curves provide information about the operational regime of the transistor.

-

Transfer Characteristics: The drain current (Ids) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract key performance metrics, including the charge carrier mobility and the on/off ratio.

The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:

Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²

where:

-

Ids is the drain current

-

Ci is the capacitance per unit area of the gate insulator

-

W is the channel width

-

L is the channel length

-

Vgs is the gate-source voltage

-

Vth is the threshold voltage

Visualizing the Mechanisms of Charge Transport

To understand the ambipolar nature of anthanthrones, it is essential to visualize the molecular structure, the device architecture, and the energy level alignments that govern charge injection and transport.

The operation of an OFET relies on the modulation of charge carrier density in the semiconductor channel by the gate electric field. For ambipolar transport, both holes and electrons must be efficiently injected from the electrodes and transported through the semiconductor.

Efficient ambipolar behavior requires that the work function of the source and drain electrodes is well-aligned with both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthanthrone semiconductor. This alignment minimizes the energy barriers for both hole (Φh) and electron (Φe) injection.

In organic semiconductors like anthanthrones, charge transport occurs via a "hopping" mechanism, where charge carriers (holes or electrons) jump between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.

Conclusion and Future Outlook

The investigation into the ambipolar charge transport properties of anthanthrones is a rapidly evolving field. While theoretical calculations have laid a strong foundation for their potential, further experimental work is crucial to fully realize their capabilities. The synthesis of novel anthanthrone derivatives with tailored electronic properties, coupled with advanced device engineering, will pave the way for their integration into a new generation of high-performance, flexible, and low-cost organic electronic devices. The detailed understanding of their structure-property relationships, as outlined in this guide, will be instrumental in driving this innovation forward.

References

Methodological & Application

Application Notes and Protocols for the Fabrication of OFETs using 4,10-Dibromoanthanthrone-Based Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) utilizing a series of p-type semiconducting polymers based on the 4,10-dibromoanthanthrone (ANT) moiety. Anthanthrone is a commercially available, cost-effective organic dye that serves as a versatile building block for functional organic electronic materials.[1] The polymers discussed herein are synthesized via Suzuki coupling polymerization and include a homopolymer (PANT) and three donor-acceptor (D-A) copolymers: PANT-TBO, PANT-TBT, and PANT-TffBT.[1][2] These materials have demonstrated potential for application in various organic electronic devices, including OFETs.[1][2]

The following sections will provide a summary of the performance of these polymers in a top-contact/bottom-gate (TC/BG) OFET architecture, detailed experimental protocols for device fabrication and polymer synthesis, and visual workflows to guide the experimental process.

Data Presentation: OFET Performance

The performance of OFETs fabricated with the four anthanthrone-based polymers was evaluated after thermal annealing at optimized temperatures. The key performance metrics are summarized in the table below.[1] All devices exhibited p-type semiconductor behavior.[1]